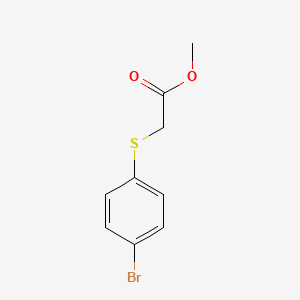
methyl 2-((4-bromophenyl)thio)acetate
概要
説明
methyl 2-((4-bromophenyl)thio)acetate is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfanyl group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions: methyl 2-((4-bromophenyl)thio)acetate can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromophenylacetic acid.
Thioether Formation: The 4-bromophenylacetic acid is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the corresponding thioether.
Esterification: Finally, the thioether is esterified using methanol and an acid catalyst, such as sulfuric acid, to yield methyl [(4-bromophenyl)sulfanyl]acetate.
Industrial Production Methods: Industrial production of methyl [(4-bromophenyl)sulfanyl]acetate typically involves large-scale bromination, thioether formation, and esterification processes. These steps are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: methyl 2-((4-bromophenyl)thio)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
科学的研究の応用
methyl 2-((4-bromophenyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials.
作用機序
The mechanism of action of methyl [(4-bromophenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Methyl 4-bromophenylacetate: Similar structure but lacks the sulfanyl group.
4-Bromophenylacetic acid: Precursor in the synthesis of methyl [(4-bromophenyl)sulfanyl]acetate.
Methyl 4-bromobenzyl sulfide: Similar structure but with a benzyl group instead of an acetate ester.
Uniqueness: methyl 2-((4-bromophenyl)thio)acetate is unique due to the presence of both a bromine atom and a sulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for further research in various scientific fields.
特性
CAS番号 |
50397-69-8 |
|---|---|
分子式 |
C9H9BrO2S |
分子量 |
261.14 g/mol |
IUPAC名 |
methyl 2-(4-bromophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
InChIキー |
WVYLZGUDDQAQFW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC1=CC=C(C=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-c]pyridin-1-one](/img/structure/B8731730.png)
![3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B8731736.png)

![cis-3-[(Benzylamino)methyl]cyclobutanol](/img/structure/B8731745.png)









